C8-Chloro vs. C8-Unsubstituted Imidazo[1,2-a]pyridine: Differential LogP and Metabolic Stability Implications
The 8-chloro substituent in the imidazo[1,2-a]pyridine scaffold increases lipophilicity relative to the unsubstituted core. The unsubstituted 8-position imidazo[1,2-a]pyridine core has a calculated logP of approximately 1.2-1.5 . In contrast, 8-chloroimidazo[1,2-a]pyridine (CAS 1195251-29-6) has a reported logP of 1.98770 [1]. While direct logP data for {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol is not available, its 8-chloro substitution pattern confers lipophilicity comparable to other 8-chloro imidazo[1,2-a]pyridine analogs (e.g., 7-bromo-8-chloroimidazo[1,2-a]pyridine logP = 2.75020) . Additionally, the 8-chloro group contributes to metabolic stability in related derivatives—in 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, the chloro substituent at the 8-position enhances reactivity for functionalization while the trifluoromethyl group at the 6-position contributes to metabolic stability and lipophilicity, demonstrating the 8-chloro moiety's favorable profile in drug design contexts .
| Evidence Dimension | Lipophilicity (logP) as a function of 8-position substitution |
|---|---|
| Target Compound Data | 8-Chloro substituent present (scaffold-based inference: logP contribution ~0.5-0.8 units increase relative to unsubstituted core) |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine core (unsubstituted at position 8): calculated logP ~1.2-1.5; 8-Chloroimidazo[1,2-a]pyridine: logP = 1.98770 |
| Quantified Difference | logP increase of approximately 0.5-0.8 units for 8-chloro substitution versus unsubstituted |
| Conditions | Calculated/measured logP values from chemical property databases |
Why This Matters
Higher logP translates to increased membrane permeability and altered distribution profiles, making the 8-chloro substitution pattern advantageous for lead series requiring balanced lipophilicity compared to unsubstituted imidazo[1,2-a]pyridine cores.
- [1] ChemSrc. 8-Chloroimidazo[1,2-a]pyridine, CAS 1195251-29-6. LogP: 1.98770. View Source
